5-nitro-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid typically involves the nitration of pyrazolo[3,4-b]pyridine derivatives. One common method includes the reaction of 5-bromo-1H-pyrazolo[3,4-b]pyridine with nitric acid under controlled conditions to introduce the nitro group at the 5-position . The resulting intermediate is then subjected to further reactions to introduce the carboxylic acid group at the 3-position .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-nitro-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include amino derivatives, alcohol derivatives, and various substituted pyrazolo[3,4-b]pyridine compounds .
Scientific Research Applications
5-nitro-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-nitro-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid involves the inhibition of specific kinases, such as TRKs. These kinases play a crucial role in signal transduction pathways that regulate cell growth and survival. By inhibiting these kinases, the compound can disrupt these pathways, leading to reduced cell proliferation and increased cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine: The parent compound without the nitro and carboxylic acid groups.
5-amino-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid: A derivative with an amino group instead of a nitro group.
5-nitro-2H-pyrazolo[3,4-b]pyridine: A derivative without the carboxylic acid group.
Uniqueness
5-nitro-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is unique due to the presence of both the nitro and carboxylic acid groups, which contribute to its distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
5-nitro-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4O4/c12-7(13)5-4-1-3(11(14)15)2-8-6(4)10-9-5/h1-2H,(H,12,13)(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRZBWRXRGSIBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NNC(=C21)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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